REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.[CH3:9][NH2:10]>CO>[Cl:1][C:2]1[N:3]=[C:4]([NH:10][CH3:9])[CH:5]=[CH:6][N:7]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=N1)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
Then, the methanol solvent was removed under reduced pressure and water
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
Organic compounds were extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
evaporated after a treatment with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 mg | |
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |